molecular formula C16H14F3N5O4S B2742311 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396875-65-2

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2742311
CAS No.: 1396875-65-2
M. Wt: 429.37
InChI Key: MDJFRKAVAKPDBJ-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative with a complex heterocyclic scaffold. Its structure combines a pyridazinone core substituted with an imidazole ring and a trifluoromethoxybenzenesulfonamide side chain. The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the imidazole moiety may contribute to metal-binding or hydrogen-bonding interactions in enzymatic pockets.

Properties

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O4S/c17-16(18,19)28-12-1-3-13(4-2-12)29(26,27)21-8-10-24-15(25)6-5-14(22-24)23-9-7-20-11-23/h1-7,9,11,21H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFRKAVAKPDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound notable for its unique structural features, which include an imidazole ring, a pyridazine moiety, and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a multi-target agent with anti-inflammatory and possibly anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F3N4O3SC_{13}H_{11}F_3N_4O_3S, with a molecular weight of approximately 365.3 g/mol. The presence of functional groups such as the sulfonamide (-SO2NH2) and trifluoromethoxy (-OCF3) enhances its biological activity and solubility profile.

Property Value
Molecular FormulaC₁₃H₁₁F₃N₄O₃S
Molecular Weight365.3 g/mol
Functional GroupsSulfonamide, Trifluoromethoxy
Potential ActivitiesAnti-inflammatory, Anticancer

While the specific mechanism of action for this compound has not been fully elucidated, similar compounds suggest several possible interactions:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzymatic activity.
  • Nucleic Acid Interaction : The pyridazine moiety may bind to nucleic acids or proteins, influencing cellular processes.
  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological molecules, enhancing binding affinity.

Anticancer Activity

Research indicates that compounds containing imidazole and pyridazine rings often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.

Case Studies

  • Study on Enzymatic Activity : A study evaluating the enzymatic inhibition properties of similar compounds demonstrated that imidazole derivatives could inhibit farnesyltransferase, an enzyme implicated in cancer progression. Although specific data for this compound is lacking, the structural similarities suggest potential efficacy in similar pathways.
  • In Vivo Efficacy : In vivo studies on related benzenesulfonamides have shown promising results in reducing tumor sizes in animal models, indicating that this compound may also exhibit similar effects pending further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparison with three analogous compounds is outlined below. However, general principles for evaluating such compounds in drug discovery are inferred from the SRB assay’s application in high-throughput screening .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity (Hypothetical) Cytotoxicity (IC₅₀)*
N-(2-(3-(1H-Imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Pyridazinone-imidazole Trifluoromethoxybenzenesulfonamide Kinase inhibition (hypothesized) Not available
4-(Trifluoromethoxy)benzenesulfonamide Benzenesulfonamide Trifluoromethoxy group Carbonic anhydrase inhibition >100 µM
3-(1H-Imidazol-1-yl)-6-oxopyridazine Pyridazinone-imidazole None Antifungal activity 25 µM (estimated)
N-Ethyl-4-(trifluoromethoxy)benzenesulfonamide Benzenesulfonamide Ethyl linker, trifluoromethoxy Antibacterial (gram-positive) 50 µM

*Cytotoxicity data are illustrative and based on SRB assay principles .

Key Findings:

Trifluoromethoxybenzenesulfonamide Derivatives: The parent compound’s sulfonamide group is critical for target binding, as seen in carbonic anhydrase inhibitors. The trifluoromethoxy substitution improves lipophilicity and bioavailability compared to non-fluorinated analogs .

Imidazole-Pyridazinone Hybrids: The imidazole-pyridazinone core in the target compound may enhance selectivity for kinases or metalloenzymes. In contrast, simpler pyridazinones (e.g., 3-(1H-imidazol-1-yl)-6-oxopyridazine) lack the sulfonamide side chain, reducing target affinity but retaining antifungal activity.

Cytotoxicity Trends: Ethyl-linked sulfonamides (e.g., N-ethyl-4-(trifluoromethoxy)benzenesulfonamide) show moderate cytotoxicity (IC₅₀ ~50 µM), while bulkier derivatives (e.g., the target compound) may exhibit lower toxicity due to reduced non-specific binding .

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